Boronophenylalanine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-boronophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4.ClH/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15;/h1-4,8,14-15H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAYDCRFNXQNBL-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227243 | |
| Record name | Boronophenylalanine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76410-59-8 | |
| Record name | L-Phenylalanine, 4-borono-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76410-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronophenylalanine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076410598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boronophenylalanine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BORONOPHENYLALANINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O37300B3AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Strategies for Boronophenylalanine Hydrochloride
Advanced Synthetic Methodologies for Boronophenylalanine Hydrochloride
The synthesis of 4-boronophenylalanine (BPA), a seemingly straightforward compound, showcases a remarkable breadth of organic synthesis strategies. semanticscholar.org Methodologies for preparing BPA can be broadly categorized into three main approaches, distinguished by the key bond formed during the synthesis. semanticscholar.org
Formation of C1–C2 Bond in Amino Acid and Boron-Containing Fragments
The initial synthesis of Boronophenylalanine (BPA) involved creating the C1–C2 bond between a synthetic equivalent of the amino acid and a boron-containing benzyl (B1604629) or benzaldehyde (B42025) fragment. semanticscholar.org A foundational method, developed by Snyder and colleagues, utilized the reaction of 4-dihydroxyborylbenzyl bromide with diethyl acetamidomalonate, followed by alkaline hydrolysis and decarboxylation. semanticscholar.org However, this approach yielded a maximum of 40% BPA based on the starting p-tolylboronic acid. semanticscholar.org To enhance yields, protection of the dihydroxyboryl group using diols to form cyclic ethers of boronic acid proved effective. semanticscholar.org For instance, reacting 4-dihydroxyborylbenzyl bromide with 2,3-dimethyl-2,3-butanediol produces 4-(pinacolylborono)benzyl bromide, which subsequently reacts with ethyl 2-(diphenylmethyleneamino)acetate to form a protected version of BPA. semanticscholar.org
Coupling Reactions and Specific Reaction Pathways
Coupling reactions are central to many synthetic routes for Boronophenylalanine (BPA). A direct and efficient method involves the coupling of L-4-iodophenylalanine or L-tyrosine triflate with pinacolborane in the presence of a metal catalyst. google.com The Suzuki-Miyaura cross-coupling reaction is a key strategy for forming the carbon-carbon bond necessary in BPA synthesis. researchgate.net This reaction can be used to couple aryl halides or triflates with diboronyl reagents, facilitated by transition metal catalysts. wikipedia.org
Another approach focuses on forming the C2–C(aromatic) bond between the phenyl ring and an L-alanine fragment to produce enantiomerically pure L-BPA. semanticscholar.orgresearchgate.net This method, however, has been reported in only one instance and requires the prior preparation of an L-alanine zinc derivative, resulting in a relatively low yield of the final product. semanticscholar.orgresearchgate.net
Palladium-catalyzed reactions are also prominent. For example, the cross-coupling of protected L-4-iodophenylalanine with diboronic acid dipinacolate, followed by the removal of protecting groups, yields L-BPA. semanticscholar.org Similarly, enantiomerically pure L-BPA can be synthesized from L-tyrosine or 4-iodo-L-phenylalanine derivatives through the palladium-catalyzed cross-coupling reaction with pinacolborane. researchgate.net
Ionic liquids have been employed as solvents for the Suzuki cross-coupling reaction in BPA synthesis, offering the advantages of shorter reaction times and the ability to recycle the catalyst solution. researchgate.net
Introduction of the Boronic Acid Group into Phenylalanine
A significant strategy in Boronophenylalanine (BPA) synthesis involves the direct introduction of the dihydroxyboryl group onto the phenylalanine structure, forming the C–B bond. semanticscholar.orgresearchgate.net This approach is advantageous as it allows for the use of commercially available enantiomeric amino acids and reduces the number of transformations required for the 10B-enriched product. semanticscholar.org The first application of this method was a palladium-catalyzed cross-coupling of protected L-4-iodophenylalanine with diboronic acid dipinacolate, which, after deprotection, yielded L-BPA. semanticscholar.org
Arylboronic acids can be synthesized through several pathways, including the transmetallation of aryl silanes and stannanes or the transition metal-catalyzed coupling of aryl halides with diboronic acid reagents. nih.gov Direct borylation via transition metal-catalyzed aromatic C–H functionalization is another method. wikipedia.orgnih.gov A common laboratory synthesis involves the reaction of phenylmagnesium bromide with trimethyl borate (B1201080) to form an ester, which is then hydrolyzed to phenylboronic acid. wikipedia.org
Stereoselective Synthesis of Enantiomers and Analogues
The stereoselective synthesis of Boronophenylalanine (BPA) enantiomers is crucial for its applications. One method for producing substantially pure L-BPA involves a multi-step process starting from 4-bromobenzaldehyde. osti.gov Key steps include the formation of an azlactone, followed by asymmetric hydrogenation of z-α-benzoylamino-4-boronocinnamic acid using a chiral rhodium (I) catalyst. osti.gov
Another enantioselective approach is based on the alkylation of (2R)-(–)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine, which yields L-BPA. semanticscholar.org Catalytic hydrogenation with a chiral catalyst, such as (1,5-cyclooctadiene)[R-1,2-bis(diphenylphosphino)propane]rhodium(I) tetrafluoroborate, has also been successfully employed for the enantioselective synthesis of L-BPA. researchgate.net
The synthesis of both enantiomers of related compounds, like rugulactone, has been achieved using enantioselective allyl additions with highly stable and enantiomerically pure α-substituted allylboronic esters as key steps. nih.gov These strategies highlight the diverse and sophisticated methods available for controlling the stereochemistry of boron-containing amino acids. youtube.comnih.gov
Chemical Modifications and Functionalization of the Boronophenylalanine Core Structure
The core structure of Boronophenylalanine (BPA) is amenable to various chemical modifications, allowing for the alteration of its properties and the development of new analogues. nih.gov These modifications are often aimed at improving characteristics such as water solubility or tumor targetability for therapeutic applications. nih.gov
Development of Boronophenylalanine Analogues
The development of BPA analogues is an active area of research. One example is the synthesis of α-methyl-BPA from D,L-alanine, a route that is also suitable for preparing other α-alkyl-BPA derivatives. researchgate.net Another analogue, 2-amino-2-methyl-3-(4-dihydroxyborylphenyl)propionic acid, has been synthesized from 4-allylbromobenzene. researchgate.net
Researchers have also explored different isomers of BPA. For instance, 3-borono-l-phenylalanine (B11755105) (3-BPA), the meta isomer of the clinically used 4-BPA, has been synthesized and evaluated. nih.gov It was hypothesized that the meta-substituent would lead to higher water solubility compared to the para-substituent due to less symmetric conformation. nih.gov Indeed, 3-BPA demonstrated high water solubility, allowing for its preparation without the sugar solubilizers required for 4-BPA formulations. nih.gov
Fluorinated analogues have also been developed. Trifluoroborate boronophenylalanine (BBPA) is an analogue where the boronic acid group is replaced by a trifluoroborate group (-BF3⁻). researchgate.net This modification has been shown to be useful for imaging purposes, particularly when labeled with ¹⁸F for positron emission tomography (PET). researchgate.netmdpi.com
The table below summarizes some of the developed Boronophenylalanine analogues and their key features.
| Analogue Name | Structural Modification | Key Feature(s) | Reference(s) |
| α-Methyl-BPA | Methyl group at the α-carbon | Synthesized from D,L-alanine | researchgate.net |
| 2-Amino-2-methyl-3-(4-dihydroxyborylphenyl)propionic acid | Methyl group at the α-carbon | Synthesized from 4-allylbromobenzene | researchgate.net |
| 3-Borono-l-phenylalanine (3-BPA) | Boronic acid group at the meta position | Higher water solubility than 4-BPA | nih.gov |
| Trifluoroborate boronophenylalanine (BBPA) | Trifluoroborate group instead of boronic acid | Useful for PET imaging when radiolabeled | researchgate.net |
These modifications of the BPA core structure illustrate the ongoing efforts to refine its properties for various scientific and potential therapeutic applications.
Isomeric Forms (e.g., o-BPA, m-BPA) and Their Research Evaluation
The position of the borono group on the phenylalanine ring significantly impacts the molecule's physicochemical properties. The most studied isomer is the para-substituted form (p-BPA or 4-BPA). However, research into ortho- and meta-isomers (o-BPA and m-BPA, or 3-BPA) has revealed potential advantages.
Notably, 3-borono-l-phenylalanine (3-BPA) has demonstrated significantly higher water solubility compared to its para-isomer, 4-BPA. mdpi.comnih.gov Studies have shown the water solubility of 3-BPA to be approximately 125 g/L, which is over 100 times greater than that of 4-BPA (around 0.72 g/L). nih.gov This enhanced solubility is a critical factor, as it may circumvent the need for solubilizing agents. mdpi.com The improved solubility of the meta-isomer is thought to be due to its asymmetric conformation, which may lead to increased intermolecular interactions with water and decreased π–π stacking between the molecules themselves. mdpi.com Furthermore, research suggests that meta-substituted phenylalanine derivatives might be more efficiently transported into cells via the L-type amino acid transporter 1 (LAT1) compared to their para-counterparts. mdpi.com
Table 1: Comparison of Physicochemical Properties of 3-BPA and 4-BPA
| Property | 3-BPA | 4-BPA | Reference |
| Water Solubility | 125 ± 12 g/L | 0.72 ± 0.13 g/L | nih.gov |
| pKa1 | 2.26 | 2.35 | nih.gov |
| pKa2 | 8.45 | 8.45 | nih.gov |
| pKa3 | 9.95 | 9.67 | nih.gov |
Novel Boronated Amino Acids (e.g., Boronotryptophans, Boronotyrosine)
The quest for improved boron carriers has led to the synthesis of various novel boronated amino acids. These efforts aim to enhance properties like water solubility, tumor uptake, and retention. researchgate.netnih.gov
One such promising compound is 3-borono-L-tyrosine (BTS), a borylated mimetic of tyrosine. nih.gov Research has indicated that BTS exhibits up to four times greater uptake in vitro and increased cellular retention compared to p-BPA. nih.gov Like p-BPA, its uptake is mediated by LAT1; however, BTS appears to be less sensitive to competition from natural amino acids. nih.gov This characteristic, combined with its enhanced solubility, allows for the formulation and administration of higher concentrations, potentially leading to greater boron delivery to tumor cells. nih.gov
Other research has focused on creating boron-containing unnatural cyclic amino acids. researchgate.net For instance, 1-amino-3-boronocyclopentanecarboxylic acid and 1-amino-3-boronocycloheptanecarboxylic acid have been synthesized. researchgate.net The synthesis of these compounds often involves a key step of 1,4-boration of α,β-unsaturated cyclic ketones. researchgate.net Additionally, α-methyl-BPA and its analogues containing a quaternary carbon center have been synthesized as potential boron carriers. researchgate.net
The development of synthetic methodologies is crucial for creating these novel structures. For example, methods for synthesizing β-amino boronate peptidomimetics from α-borylaldehydes have been developed, which could facilitate the creation of libraries of new boron-containing compounds for research. acs.org
Bioconjugation Strategies for Enhanced Research Applications
Bioconjugation, the linking of a boron-containing compound to another molecule, offers a versatile approach to modify the properties of Boronophenylalanine for specific research applications. These strategies can enhance solubility, improve targeting, and introduce new functionalities. researchgate.net
Conjugation to Polymeric Systems (e.g., PVA-BPA)
Conjugating p-BPA to polymeric systems has been explored to improve its delivery and retention in target cells. Poly(vinyl alcohol) (PVA) has been a polymer of particular interest. nih.govnih.gov Complexes of PVA and BPA (PVA-BPA) can be formed through reversible boronate esters in aqueous solutions. nih.gov This conjugation has been shown to enhance cellular uptake and slow the efflux of the compound from cancer cells. nih.gov
Interestingly, research has also explored the combination of PVA with the D-isomer of BPA (D-BPA). eurekalert.orgscitechdaily.com While D-BPA on its own does not accumulate well in cancer cells, its combination with PVA has been found to dramatically improve its accumulation and retention. eurekalert.orgscitechdaily.com This approach aims to leverage the potential cancer cell selectivity of D-BPA. eurekalert.org
Another strategy involves using fructose-modified poly(ethylene glycol)-poly(l-lysine) block copolymers. nih.gov These polymers can form complexes with p-BPA, facilitating selective accumulation in target tumors while allowing for quick clearance from the bloodstream and normal organs. nih.gov
Formation of Boronate Esters for pH-Responsive Research Tools
The boronic acid group of Boronophenylalanine can reversibly form cyclic esters with diols, a reaction that is notably pH-dependent. nih.govresearchgate.net This property is the basis for creating pH-responsive research tools. At physiological pH, phenylboronic acid derivatives can interact with 1,2- and 1,3-diols to form stable five- and six-membered cyclic esters. nih.gov However, this binding is reversible and sensitive to changes in pH. nih.gov
This pH sensitivity is particularly advantageous in the context of cancer research, as the microenvironment of tumors is often more acidic than that of healthy tissues. nih.gov At lower pH values, the affinity of phenylboronic acid for diols decreases, which can trigger the dissociation of the boronate ester and the release of a conjugated molecule. nih.govnih.gov This principle has been used to design pH-responsive drug delivery systems where a therapeutic agent is released preferentially in the acidic tumor environment. nih.govnih.gov The stability of the boronate ester complex is a key factor, and it is influenced by the acidity constants of the boronic acid and the diol, the esterification constants, and the ambient pH. nih.gov
Derivatization for Multifunctional Research Probes
Derivatization of Boronophenylalanine can be used to create multifunctional research probes. For example, fluorescent tags can be incorporated to allow for tracking and imaging of the molecule's distribution. One method involves reacting L-p-Boronophenylalanine with a fluorescent reagent like 4-iodobenzonitrile (B145841) via a Suzuki coupling reaction. medchemexpress.com This creates a fluorescent cyanobiphenyl derivative that can be detected and quantified. medchemexpress.com
Furthermore, the ability of the boronic acid moiety to bind with diols has been utilized to attach carbohydrates, effectively creating synthetic lectin mimics. researchgate.net This can be used for studying carbohydrate-protein interactions. Genetically encoded p-boronophenylalanine has been used to reversibly attach carbohydrates, taking advantage of the boronate ester formation. researchgate.net
Methods for Modulating Boronophenylalanine Solubility for Research Use
The relatively low aqueous solubility of p-boronophenylalanine presents a challenge for its use in research and clinical applications. nih.govresearchgate.net Consequently, various methods have been developed to enhance its solubility.
One of the earliest approaches was the use of its hydrochloride salt, L-BPA·HCl. semanticscholar.org However, solutions of this salt can be quite acidic. semanticscholar.org
A widely adopted and effective method is the formation of complexes with saccharides, particularly monosaccharides like fructose (B13574) and mannitol (B672). google.comnih.govnih.gov The interaction between the boronic acid group of BPA and the diol groups of the sugar forms a more soluble complex. nih.gov This complexation is a pH-dependent process. google.com A significant increase in solubility is achieved by raising the pH of a BPA-fructose suspension to around 10 and then readjusting it to a physiologically relevant pH of about 7.4. google.com This process can increase the solubility of BPA from less than 10 mg/mL to over 150 mg/mL. google.com
Physicochemical investigations have shown that both fructose and mannitol form reversible complexes with the boronic acid group of BPA, leading to increased kinetic solubility. nih.govresearchgate.net Mannitol has been suggested as a superior alternative to fructose as it can provide even greater kinetic solubility. nih.gov Other saccharides like trehalose (B1683222) and hydroxypropyl-β-cyclodextrin (HPCD) were found not to form these complexes and thus did not improve solubility through this mechanism. nih.gov More recently, the sugar alcohol sorbitol has also been evaluated as a dissolution aid for BPA. researchgate.net
The adjustment of pH itself is a fundamental technique to modulate solubility. ijmsdr.org The solubility of BPA is influenced by pH, and adjusting the pH can be used in conjunction with complexing agents to achieve high concentrations in solution. google.com
Table 2: Solubility of p-Boronophenylalanine with Different Formulations
| Formulation | Solubility | Conditions | Reference |
| BPA in distilled water (pH 7.4) | < 0.008 mg/mL | - | google.com |
| BPA in phosphate (B84403) buffer (pH 7.4) | 2.2 ± 0.4 mg/mL | - | google.com |
| BPA in buffer (pH adjusted to 10 then 7.4) | 6.0 ± 0.1 mg/mL | pH manipulation | google.com |
| BPA with fructose (1:1 molar ratio) | 173.2 ± 3.8 mg/mL | pH adjusted to ~10 then 7.4 | google.com |
Complexation with Carbohydrates and Polyols (e.g., Fructose Complex)
L-p-Boronophenylalanine (BPA) demonstrates enhanced solubility in neutral pH solutions through complex formation with certain monosaccharides and polyols. nih.govnih.gov This complexation is a critical strategy for its formulation, particularly for its use in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. ontosight.ainih.govcancer.govnih.gov
The complex of L-p-BPA with fructose (BPA-F) is notably significant and has been utilized in clinical trials for treating melanoma and glioblastoma multiforme. nih.gov Studies using 1H and 13C NMR spectroscopy have elucidated the structure of this complex in aqueous solutions at physiological pH. nih.gov In the BPA-fructose complex, the boron atom is negatively charged and tetrahedral, and fructose predominantly adopts the β-D-fructofuranose form. nih.gov The proposed structure is a β-D-fructofuranose 2,3,6-(p-phenylalanylorthoboronate). nih.gov
The stability of the BPA-F complex is a key factor for its application. Research indicates that the complex remains structurally stable and sterile for extended periods, with only slight changes in color observed over time. nih.gov This stability ensures the integrity of the compound for therapeutic use. nih.gov
The interaction of BPA with various carbohydrates and polyols has been investigated to understand and optimize its solubility. The complex formation constants (log K) provide a measure of the strength of these interactions.
| Carbohydrate/Polyol | Complex Formation Constant (log K) at pH 7.4 |
| Fructose | 2.43 nih.gov |
| Mannitol | 2.19 nih.gov |
| Galactose | 1.28 nih.gov |
| Mannose | 1.10 nih.gov |
| Glucose | 0.85 nih.gov |
This table presents the complex formation constants of p-boronophenylalanine with various monosaccharides at a neutral pH, indicating the relative stability of the complexes formed.
Besides fructose, other carbohydrates and polyols that form complexes with p-boronophenylalanine include sorbose, ribose, galactose, glucose, mannose, 2-deoxygalactose, 2-deoxyglucose, maltulose, lactulose, palatinose, leucrose, turanose, lactose, maltose, sorbitol, mannitol, dulcitol, xylitol, adonitol, and threitol. google.com The formation of these complexes can be facilitated by adjusting the pH of the solution. google.comgoogle.com
Hydrochloric Acid Salt Form and Its Academic Relevance
The hydrochloric acid (HCl) salt form of p-boronophenylalanine, known as this compound, is significant primarily due to its enhanced water solubility. ontosight.ai This property is crucial for its practical application in research and clinical settings. The conversion of BPA into its hydrochloride salt is a common strategy to improve the handling and formulation of the compound.
The synthesis of this compound typically involves treating p-boronophenylalanine with hydrochloric acid. researchgate.net This process results in the protonation of the amino group, forming the ammonium (B1175870) salt, which is more soluble in aqueous solutions than the free amino acid. ontosight.ai The increased solubility at physiological pH is essential for its intravenous administration in BNCT. ontosight.aigoogle.com
In academic research, the hydrochloride salt form is often used as a starting material for further derivatization and in studies investigating the biological activity of BPA. Its well-defined chemical properties and stability make it a reliable standard for in vitro and in vivo experiments. nih.gov The use of the hydrochloride salt allows for the preparation of concentrated stock solutions, which can then be diluted to the desired concentrations for various assays. medkoo.com
Cellular and Subcellular Research Mechanisms of Boronophenylalanine Hydrochloride
Elucidation of Cellular Uptake Mechanisms
The primary route for Boronophenylalanine to enter cells is through specific transporter proteins embedded in the cell membrane. nih.govresearchgate.netnih.gov These transporters recognize BPA as an amino acid analogue, facilitating its passage into the cell's interior. nih.govmedchemexpress.com Additionally, research has explored endocytosis as another potential, albeit less primary, pathway for cellular internalization, particularly for macromolecular conjugates of BPA. kyoto-u.ac.jp
The transport of Boronophenylalanine across the cell membrane is predominantly mediated by amino acid transporters. nih.govnih.gov These proteins are crucial for cellular nutrient uptake, and their affinity for BPA allows for its selective accumulation in cells with high metabolic rates, such as tumor cells. jst.go.jpresearchgate.net Studies have identified several key transporters involved in this process, with varying affinities and capacities for BPA. nih.govresearchgate.netnih.gov
The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a major transporter responsible for the cellular uptake of Boronophenylalanine. jst.go.jpresearchgate.netnih.gov LAT1 is a sodium-independent exchanger that transports large neutral amino acids, like phenylalanine, and by extension, its analogue BPA. nih.govsolvobiotech.com This transporter is frequently overexpressed in various cancer cells to meet their increased demand for amino acids, making it a key factor in the selective accumulation of BPA in malignant tissues. jst.go.jpnih.govnih.gov
Research has consistently shown that the amount of LAT1 protein in cancer cell lines is a major determinant of BPA uptake. nih.govnih.gov The uptake of BPA via LAT1 is a competitive process, meaning it can be inhibited by other large neutral amino acids such as phenylalanine and 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a known LAT1 inhibitor. kyoto-u.ac.jpnih.gov Kinetic studies have determined that LAT1 transports BPA with a high affinity. nih.govresearchgate.netnih.gov Specifically, when human aromatic amino acid transporters were expressed in Xenopus oocytes, LAT1 was found to transport BPA with a Michaelis constant (Km) value of approximately 20.3 µM, indicating a strong binding affinity. nih.govresearchgate.netnih.gov This high-affinity transport is considered the primary mechanism for BPA uptake, especially at lower, therapeutically relevant concentrations. nih.govnih.gov
While LAT1 is the principal transporter for Boronophenylalanine, other amino acid transporters also contribute to its cellular influx. nih.govresearchgate.netnih.gov Studies have identified ATB0,+ (SLC6A14) and LAT2 (SLC7A8) as additional transporters capable of mediating BPA uptake. nih.govresearchgate.netnih.gov
LAT2, which is more commonly associated with normal tissues, transports BPA with a medium affinity, exhibiting a Km value of approximately 88.3 µM. nih.govresearchgate.netnih.gov The ATB0,+ transporter, which is also upregulated in some cancers, transports BPA with a lower affinity, showing a Km value of around 137.4 µM. nih.govresearchgate.netnih.gov
The contribution of these transporters is dependent on the concentration of BPA. At lower concentrations (e.g., 100 µM), LAT1 is the predominant transporter. nih.govnih.gov However, at higher concentrations (e.g., 1000 µM), the contribution of the lower-affinity transporter ATB0,+ becomes more significant. nih.govnih.gov For instance, in MCF-7 breast cancer cells, ATB0,+ was found to account for 20–25% of the total BPA uptake at a concentration of 1000 µM. nih.govresearchgate.netnih.gov This suggests a differential role for these transporters, with high-affinity LAT1 being crucial for initial uptake and lower-affinity transporters like ATB0,+ contributing at higher substrate concentrations. nih.govnih.gov
| Transporter | Michaelis Constant (Km) in µM | Affinity Level | Primary Tissue Expression |
|---|---|---|---|
| LAT1 (SLC7A5) | 20.3 ± 0.8 | High | Cancer cells, Blood-Brain Barrier |
| LAT2 (SLC7A8) | 88.3 ± 5.6 | Medium | Normal tissues |
| ATB0,+ (SLC6A14) | 137.4 ± 11.7 | Low | Upregulated in some cancers |
The cellular uptake of Boronophenylalanine is an active process influenced by environmental factors such as temperature and the concentration of other amino acids. Research has shown that BPA accumulation in cells is both time- and concentration-dependent. nih.govfrontiersin.orgresearchgate.net For example, studies on MKN45 gastric cancer cells and hepatocellular carcinoma cells demonstrated that boron concentrations within the cells increased with both longer incubation times and higher initial BPA concentrations in the medium. frontiersin.orgresearchgate.net
The transport process is also sensitive to temperature. As an active, carrier-mediated transport process, the uptake of BPA is expected to be reduced at lower temperatures, which is a characteristic feature that distinguishes it from passive diffusion.
Furthermore, the uptake of BPA is competitively inhibited by the presence of other amino acids that are also substrates for the same transporters. nih.gov For instance, the presence of L-tyrosine can significantly reduce the uptake of BPA when both are present simultaneously in the culture medium. researchgate.net Conversely, preloading cells with certain amino acids can stimulate a subsequent increase in BPA accumulation, a phenomenon known as trans-stimulation, which is characteristic of the obligatory exchange mechanism of transporters like LAT1. nih.govresearchgate.net
Beyond direct transport by amino acid transporters, endocytosis has been investigated as an alternative mechanism for cellular entry, particularly for Boronophenylalanine when it is part of a larger molecular complex. kyoto-u.ac.jp This pathway involves the engulfment of extracellular material by the cell membrane to form an intracellular vesicle.
Endocytosis is a general term for several processes, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, by which cells internalize molecules and particles. nih.gov Research into macromolecular drug delivery has explored conjugating BPA to larger molecules, such as polymers, to enhance its delivery and retention in target cells.
One study reported that complexing BPA with poly(vinyl alcohol) (PVA) to form a macromolecular structure termed PVA-BPA could alter its internalization pathway. kyoto-u.ac.jp While free BPA is directly transported by LAT1, the larger PVA-BPA complex is thought to interact with LAT1 on the cell surface, which then triggers internalization via LAT1-mediated endocytosis. kyoto-u.ac.jp This process results in the PVA-BPA complex being localized in endo-/lysosomes. This alternative uptake mechanism could potentially bypass the typical efflux process associated with the antiport function of LAT1, leading to enhanced intracellular retention of boron. kyoto-u.ac.jp
Endocytosis Pathways and Macromolecular Delivery Research
LAT1-Mediated Receptor Endocytosis for Boronophenylalanine-Conjugates
While Boronophenylalanine (BPA) is primarily transported into cells via the L-type amino acid transporter 1 (LAT1), research into BPA-conjugates reveals alternative internalization pathways. When BPA is conjugated with nanocarriers, such as biodegradable periodic mesoporous organosilica nanoparticles (BPMO), the mechanism of cellular entry is altered. Studies have shown that these BPA-loaded nanoparticles (BPA-BPMOs) are taken up by cancer cells through a combination of general endocytosis and LAT1-mediated endocytosis. nih.gov This dual-pathway entry may enhance intracellular delivery and retention. The involvement of endocytosis, a process where the cell membrane engulfs substances, is particularly significant for larger, modified forms of BPA that may not be suitable substrates for direct transport through the LAT1 channel.
Another strategy involves conjugating BPA to molecules like poly(vinyl alcohol) (PVA). This modification is designed to alter the internalization pathway, leveraging an interaction with LAT1 that is followed by endocytosis. This endocytic route is hypothesized to direct the PVA-BPA conjugate into the endo-lysosomal pathway, which can influence its subsequent intracellular fate and retention, potentially preventing rapid efflux via the LAT1 antiporter mechanism.
Modulation of Boronophenylalanine Uptake in Research Models
The efficiency of Boronophenylalanine uptake is not static but can be influenced by the cellular amino acid environment. This modulation is primarily governed by the function of the LAT1 transporter, which operates as an obligatory exchanger.
The phenomenon of trans-stimulation describes the process where an elevated concentration of an amino acid inside the cell enhances the uptake of an external amino acid. This is a key characteristic of the LAT1 system. Research has consistently shown that preloading cancer cells with other LAT1 substrates can significantly increase the subsequent uptake of BPA. nih.gov For instance, pre-incubation with L-tyrosine has been observed to boost BPA accumulation in gliosarcoma cells. nih.gov Similarly, preloading with L-DOPA has been shown to enhance the accumulation of BPA in malignant glioma and melanoma cells. nih.gov This occurs because the high intracellular concentration of the preloaded amino acid drives the LAT1-mediated exchange, effectively pulling more BPA into the cell from the extracellular environment. nih.gov This mechanism is dependent on creating a favorable concentration gradient of an exchangeable amino acid within the cell.
Table 1: Research Findings on Trans-stimulation of Boronophenylalanine (BPA) Uptake
| Cell Line/Model | Preloading Amino Acid | Outcome |
| GS-9L Gliosarcoma Cells | L-Tyrosine | Increased BPA accumulation. |
| C6 Glioma Cells | L-DOPA | Enhanced uptake of a BPA analog (¹⁹F-FBPA). nih.gov |
| B16 Melanoma Cells | L-DOPA | Enhanced BPA accumulation. nih.gov |
Conversely, the concentration of amino acids in the extracellular fluid can competitively inhibit the uptake of Boronophenylalanine. Since BPA shares the LAT1 transporter with other large neutral amino acids, the presence of these other amino acids can reduce the efficiency of BPA transport into the cell. nih.gov For example, studies on fresh human glioblastoma explants have demonstrated that BPA uptake can be inhibited by the presence of phenylalanine and 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, a specific substrate for the L-system transporter. nih.gov This competitive inhibition underscores the specificity of the LAT1 transporter. nih.gov
Furthermore, the transporter's nature as an exchanger means that the intracellular BPA is subject to efflux. If the extracellular concentration of BPA decreases while other LAT1 substrates are present externally, the transporter can mediate the export of intracellular BPA in exchange for the other extracellular amino acids. This balance between uptake and efflux is critical in determining the net accumulation of boron within the tumor cell. nih.gov
Table 2: Influence of Extracellular Amino Acids on Boronophenylalanine (BPA) Uptake
| Competing Amino Acid/Substrate | Cell Model | Effect on BPA Uptake | Mechanism |
| Phenylalanine | Human Glioblastoma Explants | Inhibition. nih.govnih.gov | Competitive Inhibition |
| Tyrosine | Human Uveal Melanoma Cells | Inhibition. nih.gov | Competitive Inhibition |
| 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid | Human Glioblastoma Explants | Inhibition. nih.gov | Competitive Inhibition |
Intracellular Trafficking and Subcellular Localization Studies
Once inside the cell, the distribution of Boronophenylalanine is a critical factor for its therapeutic efficacy. Research using various techniques has aimed to map its location within different cellular compartments.
The subcellular distribution of BPA appears to vary depending on whether it is in its free form or conjugated to a nanocarrier. Studies using cryogenic preparation and ion microscopy on gliosarcoma cells, a method that minimizes the redistribution of diffusible molecules, have indicated that free BPA distributes in a relatively homogeneous pattern throughout the cell. nih.gov These studies did not observe discrete localization in any specific organelle, suggesting that a large portion of intracellular BPA remains unbound in the cytoplasm. nih.gov
In contrast, when BPA is conjugated to nanoparticles, a different distribution pattern emerges. Research on BPA-loaded biodegradable periodic mesoporous organosilica nanoparticles (BPA-BPMOs) has shown that these conjugates are localized to the perinuclear regions of cancer cells. nih.gov This localization is considered therapeutically advantageous as it places the boron-10 (B1234237) atoms in close proximity to the cell nucleus, where the high-energy alpha particles released during neutron capture can inflict maximal damage to the cell's DNA. nih.gov However, another study using a fluorinated BPA analog (¹⁹F-FBPA) in B16 melanomas found that the mitochondria-rich perinuclear cytoplasmic region exhibited lower boron signals compared to the rest of the cytoplasm and the nucleus, highlighting the complexity of these distribution patterns. nih.gov
Lysosomal trapping represents another significant mechanism influencing the intracellular retention of Boronophenylalanine, particularly for BPA-conjugates. The acidic environment of lysosomes (pH ~4.4-5.2) compared to the neutral pH of the cytosol (~7.0-7.4) is central to this process. nih.gov This phenomenon, known as the "ion trap" mechanism, involves the diffusion of a weakly basic compound in its neutral state across the lysosomal membrane. nih.gov Once inside the acidic lumen of the lysosome, the compound becomes protonated. This charged, or dissociated, form is less able to permeate the membrane and thus becomes trapped and accumulates within the organelle. nih.gov
While this mechanism is well-established for many basic drugs, its direct application to BPA is an area of ongoing investigation. However, it is a highly relevant pathway for BPA-conjugates designed to be internalized via endocytosis, as this route naturally leads to the endo-lysosomal system. It has been hypothesized that the entrapment of BPA-conjugates within lysosomes could serve to slow down their efflux from the cell, which would otherwise occur via the LAT1 antiporter, thereby prolonging intracellular boron retention.
Metabolic Fate and Intracellular Retention in Research Settings
The effectiveness of boronophenylalanine (BPA) in research, particularly for applications like boron neutron capture therapy (BNCT), is intrinsically linked to its behavior within the cell. Understanding its metabolic journey, how long it remains inside the cell, and the factors influencing its retention is critical for optimizing its utility.
Non-Metabolized State and Macromolecular Integration Studies
Research has consistently shown that boronophenylalanine is not significantly metabolized by cells. nih.gov Studies using human uveal melanoma cell lines have demonstrated that after being transported into the cell, BPA primarily remains in the cytoplasm and is not incorporated into macromolecules like proteins. nih.gov This is a crucial finding, as it indicates that the boron atoms delivered by BPA are not integrated into the cell's structural or enzymatic machinery.
The analogy between BPA and natural amino acids like phenylalanine and tyrosine has been explored in competitive uptake experiments. nih.gov These studies revealed that BPA competitively inhibits the transport of these amino acids, suggesting it utilizes the same transport systems. nih.gov However, once inside the cell, the metabolic pathways diverge. While phenylalanine and tyrosine are used as building blocks for protein synthesis, BPA remains as a free molecule. nih.gov This lack of metabolic conversion is a key characteristic that distinguishes it from its natural counterparts. nih.gov
Table 1: Summary of Boronophenylalanine's Metabolic Profile in Research Settings
| Characteristic | Finding | Implication for Research |
| Metabolic Conversion | Not significantly metabolized by cells. nih.gov | The delivered boron remains associated with the BPA molecule, simplifying tracking and dosimetry. |
| Macromolecular Integration | Not incorporated into proteins or other macromolecules. nih.gov | Avoids potential disruption of normal cellular functions that could arise from altered protein structures. |
| Intracellular State | Exists as a free molecule in the cytoplasm. nih.gov | Its concentration is primarily governed by transport kinetics rather than metabolic consumption. |
Efflux Mechanisms and Intracellular Boron Retention
The concentration of boron within a cell is a dynamic equilibrium between uptake and efflux. While uptake is crucial, the rate at which BPA is expelled from the cell is equally important for maintaining a therapeutically relevant boron concentration. The primary mechanism for BPA efflux is mediated by the same transporters responsible for its uptake, particularly the L-type amino acid transporter 1 (LAT1). nih.govnih.gov LAT1 functions as an antiporter, meaning it exchanges amino acids across the cell membrane. nih.gov Intracellular BPA can be exchanged for extracellular amino acids, leading to its removal from the cell. nih.gov
The retention of BPA within cells is therefore transient. Studies have shown that after an initial period of accumulation, the intracellular boron concentration can decrease over time. nih.gov For instance, in one study, the intracellular boron amount from a fructose-BPA complex significantly decreased as it was exchanged with extracellular amino acids. nih.gov This efflux is a significant challenge as it can reduce the time window for effective therapeutic intervention.
Several factors can influence the rate of BPA efflux and, consequently, intracellular boron retention:
Extracellular Amino Acid Concentration: A high concentration of other LAT1 substrates in the extracellular environment can drive the efflux of intracellular BPA. nih.gov
Transporter Expression Levels: The density of LAT1 and other transporters like ATB0,+ on the cell surface can impact both the influx and efflux rates. nih.govnih.gov
Cell Cycle Phase: Boron uptake from BPA has been shown to be higher in the G2/M phase of the cell cycle compared to the G0/G1 phase, suggesting cell cycle-dependent variations in retention. nih.gov
Table 2: Key Transporters Involved in Boronophenylalanine Efflux
| Transporter | Function | Role in BPA Efflux |
| L-type Amino Acid Transporter 1 (LAT1) | Na+-independent exchange of large neutral amino acids. nih.gov | A primary mediator of BPA efflux through an antiport mechanism. nih.govnih.gov |
| ATB0,+ | Transports neutral and cationic amino acids. nih.gov | Contributes to BPA transport, and therefore potentially to its efflux, especially at higher concentrations. nih.gov |
Strategies for Prolonging Intracellular Retention for Research
To counteract the rapid efflux of BPA and enhance its therapeutic potential, various strategies have been investigated in research settings to prolong its intracellular retention.
One promising approach involves modifying the delivery vehicle of BPA. For example, complexing BPA with poly(vinyl alcohol) (PVA) has been shown to alter its internalization pathway. nih.gov Instead of direct transport across the cell membrane via LAT1, the PVA-BPA complex is thought to be taken up through LAT1-mediated endocytosis, sequestering the BPA within endo-/lysosomes. nih.gov This compartmentalization may protect BPA from the LAT1 antiport mechanism on the cell membrane, thereby slowing its efflux and prolonging its intracellular presence. nih.gov
Another strategy focuses on the formulation of BPA itself. The use of a BPA-fructose complex is common in clinical settings to increase its solubility. nih.govcancer.govresearchgate.net While this complex facilitates administration, research into alternative formulations is ongoing. For instance, a BPA-sorbitol solution has been shown to maintain stability longer than the fructose (B13574) complex and distribute effectively in tumors. researchgate.net Similarly, a BPA-mannitol formulation has demonstrated improved shelf-life, which is advantageous for research and clinical applications. researchgate.net
Furthermore, research into efflux pump inhibitors could offer another avenue to increase intracellular BPA levels. While not yet standard practice, the concept of blocking the transporters responsible for BPA efflux, such as with specific LAT1 inhibitors, is an area of active investigation. mdpi.comnih.govnih.gov
Table 3: Investigated Strategies to Enhance Intracellular Boronophenylalanine Retention
| Strategy | Mechanism of Action | Observed Outcome in Research |
| Poly(vinyl alcohol) (PVA) Complexation | Alters cellular uptake to LAT1-mediated endocytosis, trapping BPA in endo-/lysosomes. nih.gov | Prolonged intracellular retention and enhanced tumor accumulation in preclinical models. nih.gov |
| Alternative Formulations (e.g., Sorbitol, Mannitol) | Improved stability and potentially altered pharmacokinetic profiles. researchgate.net | BPA in sorbitol showed similar tumor distribution to the fructose complex with good stability. researchgate.net Mannitol (B672) formulation exhibited a longer shelf-life. researchgate.net |
| Efflux Pump Inhibition | Blocking transporters like LAT1 to prevent the removal of intracellular BPA. mdpi.comnih.gov | A theoretical approach with inhibitors like JPH203 showing promise in other contexts. mdpi.com |
| Focused Ultrasound | Transiently increases the permeability of the blood-brain barrier. nih.gov | Augmented BPA accumulation in brain tumors in animal models. nih.gov |
Advanced Analytical and Spectroscopic Research on Boronophenylalanine Hydrochloride
Quantitative Analysis of Boronophenylalanine in Research Samples
The precise quantification of boronophenylalanine (BPA) in various biological and research samples is paramount for its application in fields such as Boron Neutron Capture Therapy (BNCT). Several advanced analytical techniques are employed to achieve the necessary sensitivity and accuracy. These methods are crucial for understanding the pharmacokinetics and biodistribution of BPA, ensuring its effective and safe use in research and potential clinical settings. nih.govrsc.orgnih.govresearchgate.netnih.govfrontiersin.orgnih.govtandfonline.comnih.govnih.govmdpi.com
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a robust and widely utilized technique for the elemental analysis of boron in samples containing boronophenylalanine. nih.govfrontiersin.orgnih.govtandfonline.comnih.govnih.gov This method involves introducing the sample into an argon plasma, which excites the boron atoms to higher energy levels. As these atoms return to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is directly proportional to the concentration of boron in the sample.
In research settings, ICP-AES is frequently used to determine boron concentrations in blood, tissues, and cell cultures. nih.govfrontiersin.orgnih.govnih.gov For instance, studies have employed ICP-AES to measure boron uptake in gastric cancer cell lines and in patient-derived xenograft models. nih.govfrontiersin.org The technique's reliability is often validated by establishing a linear correlation between the ICP-AES signal and known boron concentrations, with high correlation coefficients (R²) indicating accuracy. nih.govresearchgate.net For example, a linear correlation with an R² of 0.9999 was found when BPA was added to phosphate-buffered saline, and an R² of 0.9995 was observed when added to rat blood. nih.govresearchgate.net
Sample preparation for ICP-AES typically involves digestion of the biological matrix to release the boron. A common method utilizes a mixture of concentrated sulfuric acid and hydrogen peroxide, or nitric acid and hydrogen peroxide, often with the aid of microwave digestion. nih.govnih.gov This ensures that the boron is in a form suitable for analysis. The detection limits of ICP-AES for boron are generally in the parts per million (ppm) range, which is adequate for many research applications. nih.govsckcen.be
Table 1: ICP-AES Research Findings for Boronophenylalanine Quantification
| Research Focus | Sample Type | Key Findings | Reference |
|---|---|---|---|
| Pharmacokinetics and Biodistribution | Rat blood and tissues (heart, liver, kidney, etc.) | Established a method to determine boron concentration in blood and various tissues to understand the distribution of BPA after administration. | nih.govfrontiersin.org |
| Cellular Uptake Studies | Gastric cancer cells (MKN45) | Measured boron concentration in cells to evaluate the efficiency of BPA uptake. | nih.govfrontiersin.org |
| Method Validation | BPA in PBS and rat blood | Demonstrated a strong linear correlation (R² > 0.999) between ICP-AES signal and boron concentration. | nih.govresearchgate.net |
| Biodistribution in Tumor Models | Tumor-bearing mice | Analyzed boron concentrations in tumor and normal tissues after BPA administration. | nih.gov |
| Comparison with other techniques | Human blood samples | ICP-AES results correlated well with those from ICP-MS, especially after wet-ashing of the sample. | tandfonline.comnih.gov |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Boron Quantification and Isotope Analysis
For applications requiring even higher sensitivity, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method. ICP-MS can achieve detection limits in the parts per billion (ppb) or even parts per trillion (ppt) range, making it ideal for detecting very low concentrations of boron. rsc.orgsckcen.beuvm.edu This technique ionizes the sample in an argon plasma and then uses a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio.
A significant advantage of ICP-MS is its ability to perform isotopic analysis, which is crucial for studies involving boron-10 (B1234237) (¹⁰B), the isotope used in BNCT. nih.govnih.gov Researchers can use ICP-MS to measure the ¹⁰B/¹¹B isotope ratio, allowing them to track the uptake and distribution of ¹⁰B-enriched boronophenylalanine specifically. nih.govuvm.eduperkinelmer.com High-resolution ICP-MS (HR-ICP-MS) can be employed to overcome isobaric interferences, ensuring accurate quantification of ¹⁰B. nih.gov
Laser Ablation ICP-MS (LA-ICP-MS) is a powerful variant of this technique that allows for the spatial mapping of boron distribution within tissue sections. nih.gov This provides valuable information on the microdistribution of BPA in tumors and surrounding healthy tissues, which is critical for treatment planning in BNCT. nih.gov
Table 2: ICP-MS Research Applications for Boronophenylalanine Analysis
| Technique Variant | Research Focus | Sample Type | Key Findings | Reference |
|---|---|---|---|---|
| Quantitative ICP-MS | Cellular Boron Quantification | Vascular endothelial cell cultures | Achieved low detection limits (0.4 µg L⁻¹) and determined the cell-associated boron from L-BPA. | rsc.org |
| High-Resolution ICP-MS (HR-ICP-MS) | ¹⁰B Isotope Measurement | Cultured cells | Validated a method for determining ¹⁰B concentration, overcoming isobaric interferences. | nih.gov |
| Laser Ablation ICP-MS (LA-ICP-MS) | Quantitative Bioimaging | Human liver tissue sections | Enabled high spatial resolution (50 µm) imaging of ¹⁰B distribution in cancerous and healthy tissue. | nih.gov |
| General ICP-MS | Comparison with UHPLC-MS/MS | Rat plasma | Used as a reference method to validate a newly developed UHPLC-MS/MS method for BPA quantification. | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Derivatization
High-Performance Liquid Chromatography (HPLC) offers a different approach to the analysis of boronophenylalanine. Unlike ICP-based methods that measure total boron, HPLC separates the intact BPA molecule from other compounds in the sample. nih.govresearchgate.netmdpi.comnih.gov This allows for the specific quantification of BPA itself, which can be advantageous in certain research contexts.
However, BPA lacks a strong chromophore, making it difficult to detect directly with standard UV-Vis detectors. To overcome this, pre-column or post-column derivatization techniques are often employed. nih.govresearchgate.netmdpi.com One common method involves reacting BPA with o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent derivative that can be detected with high sensitivity using a fluorescence detector. nih.govresearchgate.net This approach has been successfully used to measure BPA concentrations in blood and cerebral tissue extracts. nih.govresearchgate.net Another approach uses alizarin (B75676) in a post-column reaction to form a fluorescent complex. mdpi.com
Table 3: HPLC with Derivatization for Boronophenylalanine Analysis
| Derivatization Reagent | Detection Method | Sample Type | Key Findings | Reference |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) | Fluorimetric Detection (Ex: 330 nm, Em: 430 nm) | Rat blood and cerebral tissue extracts | Provided a valid alternative to boron-based determination methods with good reproducibility, recovery, and sensitivity. | nih.govresearchgate.net |
| Alizarin (post-column) | Fluorescence Detection (Ex: 470 nm, Em: 580 nm) | Drug substance | Developed a selective and sensitive method for the determination of a boronic acid-containing drug candidate. | mdpi.com |
Other Analytical Techniques (e.g., Direct-Current Plasma Atomic Emission Spectroscopy)
Direct-Current Plasma Atomic Emission Spectroscopy (DCP-AES) is another atomic emission technique that has been used for the determination of boron in tissues and cells. nih.goviaea.org Similar to ICP-AES, DCP-AES utilizes a plasma to excite boron atoms and measures the resulting light emission. Research has shown that DCP-AES can achieve a sensitivity of 0.1 ppm for boron in various tissue matrices, including tumors, blood, liver, and cell suspensions. nih.gov The procedure is applicable for analyzing boron in the ppm range with a high degree of precision and accuracy. nih.gov While less common now than ICP-based methods, DCP-AES represents a viable and effective technique for boron quantification in research samples. nih.goviaea.orgyoutube.com
Spectroscopic Characterization and Structural Analysis for Research
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. researchgate.netnih.govthermofisher.comyoutube.comnsf.gov When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. An FTIR spectrometer measures the absorption of infrared radiation at these characteristic frequencies, producing a spectrum that serves as a molecular "fingerprint."
For boronophenylalanine hydrochloride, the FTIR spectrum reveals the presence of key functional groups. For example, the characteristic absorption bands can confirm the presence of the amino group (N-H stretching), the carboxylic acid group (C=O and O-H stretching), and the aromatic ring (C=C and C-H stretching). researchgate.net The B-O stretching vibration from the boronic acid group also appears in a characteristic region of the spectrum. By comparing the obtained spectrum with standard reference spectra, researchers can verify the structure and integrity of the compound. researchgate.net
Table 4: Characteristic FTIR Absorption Bands for Boronophenylalanine
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amino Group (N-H) | Asymmetric Stretching | ~3436 | researchgate.net |
| Carboxylic Acid (O-H) | Stretching (broad) | ~2500-3300 | thermofisher.comyoutube.com |
| Aromatic C-H | Stretching | >3000 | youtube.com |
| Aliphatic C-H | Stretching | ~2850-3000 | youtube.com |
| Carboxylic Acid (C=O) | Stretching | ~1700-1725 | youtube.com |
| Aromatic Ring (C=C) | Stretching | ~1450-1600 | youtube.com |
| Boronic Acid (B-O) | Stretching | ~1310-1350 | General FTIR knowledge |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the optical properties of compounds by measuring their absorption of UV or visible light. While detailed UV-Vis spectral data for this compound specifically is not extensively published in baseline studies, related research provides insights into its expected characteristics. For instance, studies on L-p-Boronophenylalanine (BPA) when derivatized for analysis show distinct optical properties. When L-p-Boronophenylalanine is reacted with the fluorescent reagent 4-iodobenzonitrile (B145841), the resulting cyanobiphenyl derivative exhibits a maximum fluorescence emission at 335 nm when excited with light at 290 nm medchemexpress.com.
In stability studies of L-p-boronophenylalanine-fructose (BPA-F) complexes, visual tests based on the European Pharmacopoeia noted slight changes in coloration during storage over 11 days, indicating a potential alteration in the compound's interaction with visible light over time researchgate.net. Although the solutions remained clear, this shift in color suggests subtle changes in the electronic structure affecting its optical absorption profile researchgate.net. Other research on similar amino acid analogues, like Baclofen, when analyzed in a 0.1 N HCl solution (pH 1.2), shows a maximum absorbance peak (λmax) at 220 nm, which is in the UV range researchgate.net. This suggests that the fundamental structure of this compound would likely exhibit primary absorbance in the ultraviolet region.
Table 1: Spectroscopic Properties of a Boronophenylalanine Derivative
| Technique | Excitation Wavelength (nm) | Emission Wavelength (nm) | Compound Form |
|---|---|---|---|
| Fluorescence Spectroscopy | 290 | 335 | Cyanobiphenyl derivative of L-p-Boronophenylalanine |
Data sourced from MedchemExpress.com technical documents medchemexpress.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and quantitative analysis of Boronophenylalanine and its derivatives. Both proton (¹H NMR) and boron (¹¹B NMR) spectroscopy are employed to characterize the molecule and monitor its behavior in various environments.
High-resolution ¹H NMR spectroscopy is particularly useful for identifying and quantifying the compound. nih.gov The aromatic protons of the phenyl ring in L-p-boronophenylalanine typically appear as a set of two doublets in the ¹H NMR spectrum, providing a distinct signature for the molecule researchgate.net. The stability of the L-p-boronophenylalanine-fructose (BPA-F) complex has been monitored by observing the signal intensity of these aromatic protons over time. Studies have shown that the relative intensity of these signals remained at 90% or more of their initial intensity after 11 days, confirming the structural stability of the complex in solution researchgate.net.
Research has also utilized ¹H and ¹¹B NMR to study the formation of PVA-BPA complexes, which are formed through reversible boronate esters between the boronic acid group of BPA and the hydroxyl groups of poly(vinyl alcohol) (PVA). nih.gov Furthermore, NMR studies have revealed that L-p-Boronophenylalanine may form oligomers in certain solvents like deuterated DMSO (DMSO-d₆), which is thought to occur through intermolecular chelation involving the amino acid and boronic acid moieties of different molecules medchemexpress.com. This potential for oligomerization highlights the importance of NMR in understanding the compound's solution-state chemistry medchemexpress.com.
Table 2: Key ¹H NMR Signals for L-p-Boronophenylalanine Characterization
| Protons | Signal Type | Significance |
|---|---|---|
| Aromatic Protons | Two Doublets | Characteristic signal for the phenyl ring, used for identification and quantification. researchgate.net |
| Aliphatic Protons | Multiplets | Signals corresponding to the alanine (B10760859) backbone of the molecule. |
This table is a representation of typical signals described in research literature researchgate.netnih.gov.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The crystal structure of L-p-Boronophenylalanine has been successfully established using single-crystal XRD techniques semanticscholar.org. The analysis revealed a detailed structure characterized by an extensive network of hydrogen bonds. These interactions involve the boronic acid, carboxylate, and ammonium (B1175870) functional groups, creating a highly organized and stable crystalline lattice semanticscholar.org.
The Cambridge Crystallographic Data Centre (CCDC) maintains a repository for crystal structures, and the entry for L-p-boronophenylalanine is accessible under the CCDC number 142035 nih.gov. This publicly available data provides the precise bond lengths, bond angles, and unit cell dimensions of the molecule in its solid state. Powder XRD (pXRD) is also a valuable tool, often used to identify the compound in bulk samples and to distinguish between different polymorphic forms if they exist marshall.edu. A characteristic powder diffraction pattern, with peaks at specific 2θ angles, serves as a fingerprint for the compound's crystalline phase researchgate.net.
Table 3: Crystallographic Data for L-p-Boronophenylalanine
| Parameter | Value |
|---|---|
| Crystal System | Data available via CCDC |
| Space Group | Data available via CCDC |
| CCDC Number | 142035 nih.gov |
| Key Structural Feature | Extended hydrogen bonding network semanticscholar.org |
Data sourced from PubChem and referenced literature semanticscholar.orgnih.gov.
Advanced Imaging Techniques for Boronophenylalanine Distribution in Research Models
Ion Microscopy for Intracellular Boron Distribution
Understanding the precise location of boron atoms within a cell is critical for evaluating the efficacy of boron-based compounds. Ion microscopy, also known as imaging secondary ion mass spectrometry (SIMS), is a powerful and sensitive technique used for this purpose. It allows for the visualization and quantification of the subcellular distribution of elements and isotopes, including the ¹⁰B isotope delivered by Boronophenylalanine.
The technique involves bombarding a sample, typically a freeze-fractured and freeze-dried cell, with a primary ion beam. This causes secondary ions to be ejected from the sample's surface. A mass spectrometer then analyzes these secondary ions, generating a high-resolution map of the elemental distribution within the cell.
Research has successfully applied ion microscopy to determine the uptake and subcellular localization of boron from Boronophenylalanine in cultured cancer cell lines. This method provides crucial data on how the compound is distributed among different organelles, such as the nucleus, mitochondria, and cytoplasm. By revealing the concentration of boron at a subcellular level, ion microscopy helps to elucidate the mechanisms of action and selectivity of boron delivery agents in research models.
Theoretical and Computational Investigations of Boronophenylalanine Hydrochloride
Molecular Modeling of Boronophenylalanine Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Boronophenylalanine, these models are crucial for understanding how it interacts with biological targets, which is fundamental to its function as a boron delivery agent.
The selective uptake of BPA into tumor cells is primarily mediated by specific transporters, with L-type amino acid transporter 1 (LAT1) being a key player. nih.gov Molecular modeling studies investigate the non-covalent interactions between BPA and the binding pocket of transporters like LAT1. researchgate.net These studies have been supported by experimental data from various systems. For instance, by expressing human aromatic amino acid transporters in Xenopus oocytes, researchers have been able to identify and characterize the transporters responsible for BPA uptake. nih.gov
Kinetic analysis has revealed that LAT1, LAT2, and ATB0,+ all transport BPA, but with different affinities. nih.gov LAT1 exhibits the highest affinity, making it a primary target for BPA delivery into cancer cells, which often overexpress this transporter. nih.govnih.gov The affinity of these transporters for BPA is comparable to their affinity for endogenous substrates, suggesting they can be effective mediators of BPA uptake in a clinical context. nih.gov The differential roles of these transporters are also concentration-dependent; at lower concentrations (e.g., 100 μM), LAT1 is the dominant transporter, whereas at higher concentrations (e.g., 1000 μM), the contribution of lower-affinity transporters like ATB0,+ becomes more significant. nih.gov
Table 1: Kinetic Parameters of BPA Transport by Different Amino Acid Transporters
| Transporter | Michaelis-Menten Constant (Km) in μM | Relative Affinity |
|---|---|---|
| LAT1 | 20.3 ± 0.8 | High |
| LAT2 | 88.3 ± 5.6 | Medium |
| ATB0,+ | 137.4 ± 11.7 | Low |
Predictive modeling aims to forecast the pharmacokinetic (PK) behavior of drugs like BPA. This involves creating mathematical models that simulate the absorption, distribution, metabolism, and excretion of the compound in the body. For BPA, precise PK modeling is essential for optimizing the timing of neutron irradiation in Boron Neutron Capture Therapy (BNCT) to ensure the maximum amount of boron is present in the tumor while minimizing its concentration in surrounding healthy tissue. nih.govnih.gov
Researchers have developed Bayesian predictive platforms based on PK models derived from whole blood boron concentrations from multiple studies. nih.gov These models are often analyzed using the nonlinear mixed-effects modeling (NONMEM) approach, which can account for inter-individual variability. nih.gov Such platforms can use real-time blood boron concentration data to predict the optimal time window for therapy, thereby helping to individualize and standardize the treatment process. nih.gov These predictive tools have been validated using techniques like visual predictive checks, which confirm that the models can adequately forecast observed concentrations. nih.gov
Quantum Chemical and Density Functional Theory (DFT) Studies
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. This allows for a detailed understanding of molecular properties, reactivity, and the nature of chemical bonds and interactions.
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial for molecular recognition, including the binding of a ligand like BPA to a protein. escholarship.orgrsc.org These interactions, though individually weak, collectively determine the stability and specificity of the ligand-protein complex. escholarship.orgyoutube.com DFT and other computational methods can be used to model and quantify these forces. escholarship.org For example, in the context of BPA binding to the LAT1 transporter, DFT could be used to analyze the hydrogen bonds between BPA's amino and carboxyl groups and the amino acid residues in the transporter's binding site, as well as the interactions of its phenyl ring. The boronic acid group itself adds a unique feature, and its interactions would be of particular interest in a computational analysis. These theoretical studies are essential for designing new boron delivery agents with improved selectivity and binding affinity for target proteins. nih.gov
Simulation of Boronophenylalanine Behavior in Model Systems
To bridge the gap between theoretical calculations and clinical application, BPA is studied in various model systems that simulate its behavior in the body.
In Vitro Cell-Based Models: A primary model system involves the use of cancer cell lines. nih.govnih.gov Studies use cell lines with varying levels of LAT1 expression to demonstrate the transporter's direct role in BPA uptake. nih.gov For example, experiments using genetically modified cells where LAT1 expression is enhanced or knocked down with CRISPR/Cas9 have shown a strong correlation between LAT1 expression levels and the capacity for BPA uptake. nih.gov Cell lines such as MCF-7 (breast cancer), HeLa S3 (cervical cancer), and various squamous cell carcinoma lines have been used to characterize transporter roles and uptake kinetics. nih.govnih.gov
Xenopus Oocyte Expression System: Xenopus laevis oocytes are a powerful tool for studying membrane transporters. nih.gov By injecting the oocytes with the mRNA for a specific human transporter (like LAT1, LAT2, or ATB0,+), the transporter is expressed on the oocyte's cell membrane. Researchers can then expose these oocytes to BPA and directly measure its uptake, allowing for precise kinetic characterization of individual transporters without interference from other transport systems. nih.gov
In Vivo Animal Models: Animal models are essential for studying the pharmacokinetics and biodistribution of BPA in a whole organism. The 9L gliosarcoma tumor model in Fisher 344 rats, for instance, has been used to study BPA accumulation in brain tumors and surrounding tissues. nih.gov These studies provide critical data on tumor-to-blood and tumor-to-normal-tissue boron concentration ratios, which are vital for assessing the potential efficacy of BNCT. nih.gov
Computational Studies on Boronic Acid Binding and Interaction
Computational studies have been instrumental in elucidating the binding behavior of the boronic acid group, which is the functional heart of boronophenylalanine. The boron atom in boronic acids has an empty p-orbital, making it a Lewis acid capable of forming reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of diols (like sugars) and specific amino acid residues in proteins. researchgate.net
Quantum mechanics calculations and molecular dynamics simulations are frequently employed to understand these interactions. nih.govnih.gov QM methods can predict the electronic structure and reactivity of the boronic acid, while MD simulations can model the dynamic process of binding within a complex biological environment, such as a protein's active site. nih.govnih.gov
Key findings from computational investigations into boronic acid interactions include:
Binding Modes: Boronic acids can interact with proteins through various modes. They can form a reversible covalent bond with the hydroxyl group of serine or threonine residues, converting the boron from a trigonal planar sp² hybridized state to a tetrahedral sp³ state. nih.gov They can also engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. nih.govbiointerfaceresearch.com
pH-Dependence: The binding affinity is highly dependent on pH. The pKa of the boronic acid determines its propensity to form a negatively charged tetrahedral boronate ion, which can then interact with positively charged residues in a binding pocket. nih.gov
Interaction with Amino Acid Residues: Computational models have shown that boronic acids can bind to the imidazole (B134444) group of histidine via coordination of a lone pair of electrons to the boron atom. researchgate.net Serine is another key residue, where its hydroxyl group can act as a nucleophile, attacking the boron and forming a stable complex that often mimics the transition state of enzymatic reactions. researchgate.net
One computational study used molecular dynamics simulations with the CHARMM force field to model the behavior of BPA in different protonation states (cationic, anionic, and zwitterion) to understand its interaction within a polymer matrix. mdpi.com This type of simulation provides insight into how the molecule, including its hydrochloride form, would behave and interact in various chemical environments. mdpi.com
Table 1: Key Computational Methods and Findings in Boronic Acid Interaction Studies
| Computational Method | System Studied | Key Findings |
| Molecular Dynamics (MD) Simulations | Protein-drug complexes | Provides insights into the dynamic interactions and stability of the ligand within a binding site. nih.govnih.gov |
| Quantum Mechanics (QM) | Small molecule systems | Calculates electronic properties and predicts reactivity, crucial for understanding bond formation. nih.govnih.gov |
| MD with CHARMM Force Field | 4-Borono-L-phenylalanine in a polymer | Analyzed different protonation states (cationic, zwitterionic, anionic) to predict interactions. mdpi.com |
| MP2 Perturbation Theory | o-(N,N-Dialkylaminomethyl)arylboronate systems | Investigated the relative energies of dative-bonded vs. hydrogen-bonded conformers. nih.gov |
Theoretical Explanations of Interactions within Molecularly Imprinted Polymers
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have high-affinity binding sites for a specific target molecule. Computational studies are vital for the rational design of MIPs for compounds like boronophenylalanine. mdpi.com Theoretical analysis helps in selecting the optimal functional monomers and cross-linkers to create a polymer matrix with the best fit and interaction profile for the template molecule. mdpi.combiointerfaceresearch.com
A detailed study focused on creating MIPs specific for 4-borono-L-phenylalanine (BPA) provides a clear example of the synergy between theoretical and experimental work. mdpi.com In this research, computational modeling was performed before synthesis to predict the most effective polymer composition.
Theoretical Screening and Simulation Findings:
Monomer Selection: The researchers performed theoretical calculations to screen potential functional monomers. The complexation energy between the template molecule (L-phenylalanine, used as a stand-in for BPA to prevent analytical interference) and various monomers was calculated. The monomer that showed the lowest complexation energy was predicted to form the most stable complex and, therefore, result in a polymer with higher affinity. mdpi.com
Molecular Dynamics Simulations: MD simulations were conducted using the CHARMM force field to model the pre-polymerization complex and the final polymer cavity. mdpi.com These simulations were run mimicking the experimental conditions, including the solvent system. mdpi.com
Interaction Analysis: The simulations revealed the specific non-covalent interactions responsible for molecular recognition within the MIP cavity. For the most promising system (using methacrylic acid as the functional monomer), the analysis showed the formation of two hydrogen bonds between the carboxyl group of the methacrylic acid and the amino group of the L-phenylalanine template. mdpi.com Additionally, two π-alkyl interactions were identified between the aromatic ring of the template and the methyl groups of the monomer. mdpi.com
Table 2: Theoretical Interaction Analysis of 4-Borono-L-phenylalanine with a Methacrylic Acid-Based Molecularly Imprinted Polymer
| Interacting Molecules | Type of Interaction | Key Functional Groups Involved | Simulated Interaction Distance (Å) |
| Template (L-phenylalanine) & Monomer (Methacrylic Acid) | Hydrogen Bond | Amino group (Template) & Carboxyl group (Monomer) | Not specified in abstract |
| Template (L-phenylalanine) & Monomer (Methacrylic Acid) | π-Alkyl Interaction | Aromatic ring (Template) & -CH₃ groups (Monomer) | 4.66 and 5.39 |
Data sourced from a study on MIPs specific towards 4-borono-L-phenylalanine. mdpi.com
These theoretical findings were subsequently validated by experimental results, which confirmed that the MIP synthesized using the computationally-selected monomers exhibited the highest binding capacity for BPA. mdpi.com This underscores the predictive power and cost-effectiveness of using computational investigations in materials science and drug delivery system design. mdpi.com
Boronophenylalanine Hydrochloride As a Research Tool and Probe
Applications in Cellular Biology Research
The utility of Boronophenylalanine hydrochloride in cellular biology is multifaceted, stemming from its ability to mimic a natural amino acid while carrying a distinguishable boron marker. This allows researchers to trace its path and fate within cells, providing insights into fundamental biological processes.
Probing Amino Acid Transport Systems
Boronophenylalanine has been instrumental in elucidating the mechanisms of amino acid transport across cell membranes. nih.govresearchgate.net As an analog of phenylalanine, it is primarily transported into cells by L-type amino acid transporters (LATs), particularly LAT1, which is often overexpressed in cancer cells. researchgate.netmedchemexpress.comnih.gov This selective uptake makes BPA a useful probe for studying the activity and expression of these transporters in various cell types.
Research has shown that BPA's transport into cells is a competitive process, where it vies with natural amino acids like leucine (B10760876) for uptake by transporters. acs.org Studies using different cell lines, such as rat 9L gliosarcoma cells and Chinese hamster V79 cells, have confirmed that BPA is transported by the L-system. nih.gov The transport can be further stimulated by the pre-accumulation of other amino acids within the cell via either the L or A amino acid transport systems. nih.gov
Kinetic studies have been conducted to quantify the affinity of BPA for different amino acid transporters. For instance, the Michaelis constant (Km), which indicates the substrate concentration at which the transport rate is half of its maximum, has been determined for BPA with several transporters.
| Transporter | Km (μM) |
| ATB(0,+) | 137.4 ± 11.7 |
| LAT1 | 20.3 ± 0.8 |
| LAT2 | 88.3 ± 5.6 |
| Data from a study on human aromatic amino acid transporters expressed in Xenopus oocytes. nih.gov |
These findings highlight the high affinity of LAT1 for BPA, which is a key factor in its selective accumulation in tumor cells. nih.gov The contribution of different transporters to BPA uptake can also vary depending on the concentration of BPA. At lower concentrations (e.g., 100 μM), LAT1 is the major determinant of uptake, while at higher concentrations (e.g., 1000 μM), the contribution of transporters like ATB(0,+) becomes more significant. nih.gov
Investigating Cellular Metabolism and Biochemical Pathways
Once inside the cell, boronophenylalanine can participate in or interfere with various metabolic and biochemical pathways, providing a means to study these processes. Its structural similarity to phenylalanine suggests that it can be recognized by enzymes involved in phenylalanine metabolism. wikipedia.org While it is not incorporated into proteins to a significant extent, its presence can influence cellular processes that are dependent on amino acid availability.
The accumulation of BPA within cells is a dynamic process influenced by both uptake and efflux mechanisms. nih.gov The study of these dynamics provides insights into the metabolic state of the cell and how it handles an excess of a particular amino acid analog. For example, the rapid elimination of boron from cells after exposure to BPA suggests that a large portion of it remains unbound and is part of a diffusible pool. nih.gov This has implications for understanding how cells maintain amino acid homeostasis.
Understanding Intracellular Localization and Efflux Dynamics
Determining the subcellular distribution of boronophenylalanine is crucial for understanding its biological effects and for optimizing its use in therapeutic applications. Cryogenic preparation techniques coupled with ion microscopy have been employed to visualize the localization of boron-10 (B1234237) delivered by BPA in cells with minimal redistribution artifacts. nih.gov
These studies have revealed that at the subcellular level, boron from BPA is distributed relatively homogeneously within glioma cells. nih.gov There is no discrete localization in specific organelles. However, at the tissue level, heterogeneity in boron distribution can be observed. nih.gov
The efflux of BPA from cells is as important as its uptake in determining its net intracellular concentration. nih.gov The efflux process is also thought to be mediated by amino acid transporters, highlighting the bidirectional nature of these transport systems. The rapid efflux of a significant portion of intracellular BPA indicates that it is not strongly retained within the cell, a factor that is important for its use as a research probe where transient monitoring is desired. nih.gov To address the issue of short retention time, researchers have explored combining BPA with molecules like poly(vinyl alcohol) to create complexes with longer cellular retention.
Development of Boronophenylalanine-Based Research Probes
The unique properties of boronophenylalanine have spurred the development of specialized research probes for various applications, including the sensitive detection of boron and the creation of selective recognition materials.
Design and Synthesis of Fluorescent Probes for Boron Detection
The ability to detect and quantify boronophenylalanine in biological samples is essential for its use as a research tool. While techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) and prompt gamma-ray analysis (PGA) are available, they can be costly and require extensive sample preparation. mdpi.com This has led to the development of fluorescent probes that offer a more convenient and sensitive method for boron detection.
One approach involves designing fluorescent molecules that specifically react with the boronic acid moiety of BPA, leading to a change in their fluorescence properties. nih.gov For example, a fluorescent sensor called DAHMI was developed that reacts with boron-based pharmaceuticals to emit blue fluorescence. mdpi.comresearchgate.net However, this probe had limitations such as a low fluorescence quantum yield and instability in aqueous media. mdpi.com
More recent efforts have focused on developing improved fluorescent sensors. For instance, a probe based on 2-(pyridine-2yl)phenol has been shown to react rapidly and selectively with boronic acid-containing compounds, allowing for their quantitative analysis using a standard plate reader. mdpi.com Another study reported the design of three fluorescent probes (W-1-NN, W-2-NS, and W-3-NO) for sensing L-BPA. nih.gov Among these, W-1-NN was found to ratiometrically and specifically detect L-BPA with a limit of detection of 7.11 μM. nih.gov The mechanism involves the disruption of the probe's inherent excited-state intramolecular proton transfer (ESIPT) process upon binding to L-BPA, resulting in a blue-shifted fluorescence emission. nih.gov
The intrinsic fluorescence of the phenylalanine structure within BPA itself can also be utilized for detection. A method using fluorescence spectrophotometry has been developed to measure BPA in blood samples by exciting the sample at 257 nm and measuring the fluorescence emission at 275 nm. nih.gov This technique demonstrated a positive linear correlation between fluorescence intensity and BPA concentration. nih.gov
Use in Molecularly Imprinted Polymers for Research Applications
Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have binding sites with high selectivity for a specific target molecule. mdpi.comnih.govnih.gov This "molecular imprinting" process creates cavities within the polymer matrix that are complementary in shape, size, and functionality to the template molecule. mdpi.comyoutube.com
MIPs specific for 4-borono-L-phenylalanine have been developed to serve as carriers for boron compounds. mdpi.comnih.gov In one study, a honeycomb-like MIP was synthesized using methacrylic acid and ethylene (B1197577) glycol dimethacrylate. mdpi.comnih.gov This MIP exhibited a binding capacity of 330.4 ± 4.6 ng g⁻¹ and an imprinting factor of 2.04, demonstrating its specificity for BPA. mdpi.comnih.gov The release of BPA from this MIP was found to be slow, with only 0 to 4.81% released over two hours in a model buffer solution, suggesting its potential for sustained-release applications. mdpi.comnih.gov
The development of MIPs for BPA and other biomolecules opens up possibilities for their use in various research applications, including:
Selective extraction and purification: MIPs can be used to isolate BPA from complex biological samples. nih.gov
Biosensing: MIPs can be integrated into sensor platforms for the specific detection of BPA. mdpi.com
Controlled release studies: MIPs can serve as a vehicle to study the effects of a sustained release of BPA on cellular processes. mdpi.com
Integration into Nanomaterials for Mechanistic Delivery Studies
The development of advanced drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance therapeutic efficacy while minimizing systemic toxicity. Boronophenylalanine (BPA), often used as its hydrochloride salt for improved solubility, serves as a critical research tool in this area, particularly in the design and evaluation of novel nanomaterials for targeted delivery. By integrating BPA into various nanocarriers, researchers can meticulously study the mechanisms of cellular uptake, intracellular trafficking, and controlled release, leveraging the unique properties of both the amino acid analogue and the nanoparticle platform.
Biodegradable periodic mesoporous organosilica (BPMO) nanoparticles have emerged as a promising platform for delivering therapeutic agents. acs.orgnih.gov These materials are characterized by a large surface area and thousands of pores, which can be loaded with various compounds. acs.orgnih.gov In a research context, ¹⁰BPA has been attached to the surface of BPMO nanoparticles to create ¹⁰BPA-BPMO, a nanomaterial designed to study the delivery of boron-10 for Boron Neutron Capture Therapy (BNCT). acs.org
The synthesis involves modifying the BPMO surface with diol groups, which facilitates the efficient binding of ¹⁰BPA. acs.org To improve the dispersibility of the nanoparticles, the surface is also modified with phosphonate. acs.org
Studies using human cancer cells have demonstrated that ¹⁰BPA-BPMO nanoparticles are efficiently taken up and tend to localize in the perinuclear regions. acs.org Research into the uptake mechanism suggests that both general endocytosis and receptor-mediated endocytosis are involved. nih.gov The degradation of these nanoparticles is enhanced under reducing conditions, such as those found inside cells, due to the presence of disulfide bonds within their framework. nih.govresearchgate.net This characteristic is crucial for the controlled release of the payload once the nanoparticle is internalized by the target cell.
Table 1: Characteristics and Cellular Interaction of ¹⁰BPA-BPMO
| Feature | Description | Research Finding |
|---|---|---|
| Nanoparticle Type | Biodegradable Periodic Mesoporous Organosilica (BPMO) | Contains biodegradable disulfide bonds in its framework. nih.gov |
| Functionalization | Diol groups for ¹⁰BPA attachment; Phosphonate for dispersibility. | Facilitates efficient loading of ¹⁰BPA. acs.org |
| Cellular Uptake | Efficiently taken up by human cancer cells. | Uptake is reduced by approximately 40% in the presence of an endocytosis inhibitor. nih.gov |
| Intracellular Localization | Perinuclear regions. | Observed in human cancer cells. acs.org |
| Degradation | Degrades under reducing conditions (e.g., 10 mM glutathione). | Confirmed by Dynamic Light Scattering (DLS) and TEM analysis. researchgate.net |
| Research Application | Delivery vehicle for Boron-10 in BNCT research. | Demonstrates significant tumor growth inhibition in a chicken egg tumor model upon neutron irradiation. acs.orgnih.gov |
Researchers have synthesized derivatives of lipoic acid and boronophenylalanine (LA-BPA) that self-assemble into vesicles, creating a multifunctional platform for mechanistic studies in drug delivery. icmab.esnih.gov These LA-BPA derivatives often incorporate a short-chain polyethylene (B3416737) glycol (PEG) spacer and are designed to exhibit pH-dependent reversible assembly. icmab.esnih.gov This stimuli-responsive behavior is a key area of investigation for controlled drug delivery systems.
The mechanism of action of these vesicles is multifaceted. The phenylboronic acid groups on the vesicle surface can target and bind to sialic acid residues, which are often overexpressed on the surface of cancer cells. icmab.esnih.govmdpi.com Following binding and internalization, these derivatives can deplete cellular glutathione (B108866) and increase reactive oxygen species (ROS), leading to apoptosis through mitochondrial dysfunction and mitophagy. icmab.esnih.gov
These vesicles have also been engineered to encapsulate other therapeutic agents, such as doxorubicin, featuring a glutathione-responsive release mechanism. icmab.esnih.gov This dual-functional nature allows researchers to study synergistic therapeutic effects and complex delivery and release mechanisms. The derivatives can be synthesized with the ¹⁰B isotope, containing up to 1.6% boron, for research into combined chemotherapy and BNCT. icmab.esnih.gov
Table 2: Properties of Lipoic Acid-Boronophenylalanine (LA-BPA) Vesicles
| Property | Description | Mechanistic Insight |
|---|---|---|
| Assembly | Self-assembly of LA-BPA derivatives into vesicles. | Occurs under specific pH conditions, demonstrating reversible assembly. icmab.esnih.gov |
| Targeting | Phenylboronic acid groups bind to sialic acid on cancer cells. | Provides a mechanism for selective cell targeting. icmab.esnih.govmdpi.com |
| Cellular Effect | Depletion of glutathione and elevation of reactive oxygen species (ROS). | Induces apoptosis via mitochondrial dysfunction and mitophagy. icmab.esnih.gov |
| Drug Loading | High efficiency in encapsulating doxorubicin. | Vesicles feature a glutathione-responsive release mechanism. icmab.esnih.gov |
| BNCT Application | Engineered with ¹⁰B isotope (up to 1.6% boron). | Enables research into combined chemoradiotherapy. icmab.esnih.gov |
The use of polymers to create nanomaterials for controlled drug release is a major focus of research, and boronophenylalanine is a valuable tool in this context. researchgate.netelsevierpure.com One approach involves the development of complexes composed of a fructose-modified poly(ethylene glycol)-poly(l-lysine) block copolymer and p-boronophenylalanine, termed PEG-P[Lys/Lys(fructose)]-BPA. researchgate.net This system is designed to achieve selective accumulation in tumors with rapid clearance from normal tissues. researchgate.net Research indicates that these complexes are internalized into tumor cells via LAT1 amino acid transporter-mediated endocytosis and are retained within the cells, leading to more efficient accumulation compared to the clinically used fructose-BPA complexes. researchgate.net The moderately cationic nature of the polymer also facilitates renal clearance, which is an important aspect of delivery system design. researchgate.net
Another area of investigation involves polymer-stabilized elemental boron nanoparticles (eBNPs). nih.gov In these studies, elemental boron microparticles are processed through cascade ultrasonic dispersion and stabilized with polymers like hydroxyethylcellulose (HEC). nih.gov These eBNPs serve as a core for developing new boron delivery agents. Research on human glioma cell lines (U251, U87, and T98G) showed that these nanoparticles did not significantly affect cell proliferation on their own but demonstrated a significant reduction in colony-forming capacity when combined with neutron irradiation, surpassing the effect of BPA alone in some cases. nih.gov This highlights the potential of polymer coatings to stabilize nanoparticles and influence their biological interactions and therapeutic efficacy in a research setting.
A significant challenge in BNCT research is the development of delivery systems that ensure high boron concentrations within tumor cells. icmab.esnih.govmdpi.com To this end, researchers have explored the use of nanoparticles functionalized with cobaltabisdicarbollide (COSAN), a stable, boron-rich cluster. Hybrid nanoparticles (NP@I-COSAN) have been synthesized by conjugating monoiodinated COSAN (I-COSAN) to acrylic polymer-based nanoparticles. icmab.esnih.govmdpi.com
These NP@I-COSAN constructs have been shown to have low cytotoxicity and are efficiently internalized by cells, with nanoparticles localizing predominantly in the cytoplasm. mdpi.comresearchgate.net Quantitative analysis using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has revealed that NP@I-COSAN provides superior boron retention in cells compared to conventional agents like the fructose (B13574) complex of BPA (BPA-f). mdpi.comresearchgate.net This enhanced and stable retention is advantageous for ensuring a consistent boron concentration during the neutron irradiation window. An in vitro BNCT proof-of-concept assay confirmed that NP@I-COSAN was effective in inducing tumor cell apoptosis. icmab.esnih.govmdpi.com These findings underscore the potential of COSAN-functionalized nanoparticles as a promising research tool for developing more effective boron delivery systems. mdpi.com
Table 3: Comparison of Boron Uptake in HeLa Cells
| Boron Agent | Incubation Time | ¹⁰B Concentration (ppm) | Boron Uptake |
|---|---|---|---|
| ¹⁰B-NP@I-COSAN | 2 hours | 0.045 | Higher than ¹⁰BPA-f |
| ¹⁰B-NP@I-COSAN | 4 hours | 0.045 | Significantly higher than ¹⁰BPA-f |
| ¹⁰BPA-f | 2 hours | 25 | Lower than ¹⁰B-NP@I-COSAN |
| ¹⁰BPA-f | 4 hours | 25 | Significantly lower than ¹⁰B-NP@I-COSAN |
Data derived from a study comparing boron retention delivered by NP@I-COSAN and ¹⁰BPA-f in HeLa cells. researchgate.net
In Vitro and In Vivo Model Systems for Mechanistic Studies
Defined cell culture systems are indispensable tools for elucidating the fundamental mechanisms of boronophenylalanine transport and metabolism. By using specific cancer cell lines, researchers can investigate the kinetics of BPA uptake, identify the transporters involved, and determine the intracellular fate of the compound.
Studies have consistently shown that BPA is actively transported into cancer cells. researchgate.net For instance, in human uveal melanoma cells, BPA is rapidly incorporated, reaching a peak within two hours. researchgate.net Competition experiments with radiolabeled phenylalanine and tyrosine demonstrated that BPA competitively inhibits the transport of these natural amino acids, suggesting a shared transport mechanism. researchgate.net
The primary transporter responsible for BPA uptake in many cancer cells is the L-type amino acid transporter 1 (LAT1), which is frequently upregulated in malignant tumors. Kinetic analyses have further identified that LAT2 (medium affinity) and ATB⁰,⁺ (low affinity) also contribute to BPA transport. The high expression of LAT1 in glioblastoma cell lines like U87 and GL261 correlates with increased boron accumulation after exposure to BPA.
Once inside the cell, research indicates that BPA is generally not metabolized or incorporated into macromolecules like proteins. researchgate.net Subcellular fractionation studies in uveal melanoma cells showed that BPA remains predominantly in the supernatant fraction. researchgate.net This lack of metabolic incorporation is a key characteristic that influences its retention time and its effectiveness as a boron delivery agent for BNCT.
The uptake of BPA is both time- and concentration-dependent, as demonstrated in gastric cancer (MKN45) and hepatocellular carcinoma (Hepa1-6, HepG2) cell lines. In MKN45 cells, boron concentration increases significantly between 1 and 3 hours of incubation. Similarly, in Hepa1-6 and HepG2 cells, boron uptake shows a time-dependent accumulation that plateaus at around 6 hours.
Table 4: Boron Concentration in MKN45 Gastric Cancer Cells after BPA Incubation
| BPA Concentration | Incubation Time | Boron Concentration (µg/10⁷ cells) (Mean ± SD) |
|---|---|---|
| Low | 1 hour | 0.42 ± 0.08 |
| Low | 3 hours | 1.15 ± 0.21 |
| High | 1 hour | 0.66 ± 0.11 |
| High | 3 hours | 1.70 ± 0.25 |
Data adapted from research on boron uptake in the MKN45 gastric cancer cell line.
These in vitro findings are crucial for predicting in vivo behavior and for designing more effective boron delivery strategies. They provide a quantitative basis for comparing different delivery systems and for understanding the cellular factors that govern the accumulation of boron in target cells.
Application in Animal Models for Biodistribution and Accumulation Mechanisms (Non-Pharmacokinetic Outcome)
The study of Boronophenylalanine's (BPA) distribution within a living organism, its accumulation in target tissues, and the underlying mechanisms are critical for its application, particularly in the context of Boron Neutron Capture Therapy (BNCT). Animal models are indispensable tools for these investigations, providing a platform to understand how BPA behaves in a complex biological system before clinical applications. Research in this area focuses on quantifying the concentration of boron (¹⁰B) in tumors versus normal tissues and elucidating the cellular and molecular factors that drive its selective uptake in cancerous cells.
Detailed research in various animal models has demonstrated that BPA, often administered as a fructose complex (BPA-f), selectively accumulates in tumor tissues. This preferential uptake is a cornerstone of its utility. The mechanisms governing this are multifaceted, involving specific cellular transporters and the metabolic characteristics of the tumor.
One of the primary mechanisms for BPA's selective accumulation in tumor cells is its transport via L-type amino acid transporters (LATs), particularly LAT1. nih.gov LAT1 is frequently overexpressed in a wide range of human cancers, which correlates with higher metabolic activity and proliferation rates of malignant cells. nih.gov This overexpression facilitates the increased uptake of BPA, an amino acid analog, into tumor cells compared to surrounding healthy cells.
Studies in animal models of malignant melanoma have revealed further insights into accumulation. A significant correlation was found between tumor temperature and the tumor-to-blood boron concentration ratio. nih.govresearchgate.net As tumors grew larger, their temperature decreased, which was associated with a higher tumor-to-blood ratio of boron. nih.gov Furthermore, immunohistochemical analysis of these melanoma models showed a direct logistic correlation between the tumor's proliferative status, indicated by the marker Ki-67, and the difference in boron concentration between the tumor and blood. researchgate.net In tumors with large, viable areas, a high number of Ki-67 positive cells and large-diameter blood vessels were observed, suggesting that actively proliferating cells with a robust blood supply are key to high BPA accumulation. nih.govresearchgate.net For melanoma specifically, BPA's chemical similarity to tyrosine, a precursor for melanin (B1238610) synthesis, is thought to contribute to its active absorption by melanocytes. cyberleninka.ru
Biodistribution studies across different cancer models consistently show favorable tumor-to-normal tissue ratios. In hepatocellular carcinoma cell-derived xenograft models, tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) ratios exceeded 2 and 4, respectively, at 2 hours post-injection, demonstrating selective enrichment in liver tumors followed by rapid clearance from the system. sciety.orgresearchgate.netelifesciences.org Similarly, in a mouse model of gastric cancer, BPA was found to be preferentially distributed in tumor tissue over blood or normal tissues. nih.gov
Investigations using a glioma orthotopic xenograft mouse model highlighted the dynamics of boron distribution over time. While significant inter-animal variation was noted, the studies aimed to identify a therapeutic "window of opportunity" where boron concentration is maximized in the tumor and minimized in surrounding healthy tissues like the brain and blood. nih.gov In a study on BALB/c mice with subcutaneous adenocarcinoma xenografts, the maximum ¹⁰B concentration in the tumor was observed 1.5 hours after administration, achieving a tumor-to-blood concentration ratio of 4.4 and tumor-to-normal tissue ratios ranging from 1.3 to 4.5. cyberleninka.ru Research in clear cell sarcoma models also demonstrated a remarkably high accumulation of ¹⁰B in tumors, reaching 45-74 ppm. nih.gov
The following tables present data from various animal model studies, illustrating the biodistribution of boron after the administration of Boronophenylalanine.
Table 1: Boron (¹⁰B) Concentration in a Glioma Orthotopic Xenograft Mouse Model (U87MG cells) After BPA Injection
This table shows the varying concentrations of Boron-10 in different tissues at specified time points after the administration of L-para-boronophenylalanine (BPA). The data indicates that tissues like the kidney initially show high concentrations, while the tumor's concentration relative to the brain is a key parameter for potential therapeutic efficacy.
| Time After Injection | Tumor (µg/g) | Brain (µg/g) | Blood (µg/g) | Kidney (µg/g) | Liver (µg/g) | Skin (µg/g) |
|---|---|---|---|---|---|---|
| 1 h | Data not specified | Significantly lower than other tissues | Data not specified | Data not specified | Similar to brain | Data not specified |
| 2.5 h | Data not specified | Data not specified | Higher than brain and liver | Higher than brain and liver | Similar to brain | Higher than brain and liver |
| 5 h | Low concentration | Correlated with tumor [¹⁰B] | Correlated with tumor [¹⁰B] | Significantly increased compared to liver, blood, and skin | Correlated with tumor [¹⁰B] | Correlated with tumor [¹⁰B] |
Data synthesized from a study on glioma orthotopic xenograft mouse models. nih.gov The study noted significant inter-animal variation.
Table 2: Boron (¹⁰B) Biodistribution in a Malignant Melanoma Mouse Model (MEL-J cells)
This table highlights the boron concentration in key tissues 2 hours after BPA injection in a melanoma model. The high tumor concentration and the tumor-to-blood ratio are notable findings from this research.
| Time After Injection | Parameter | Value (µg/g) |
|---|---|---|
| 2 h | Maximum Average Tumor Concentration | 25.9 ± 2.6 |
| Individual Tumor Concentration Range | 11.7 to 52.0 |
Data from in vivo studies on NIH nude mice implanted with MEL-J human melanoma cells. nih.gov A significant correlation between tumor temperature and the tumor-to-blood boron concentration ratio was also observed. nih.gov
Table 3: Boron (¹⁰B) Biodistribution in a Subcutaneous Adenocarcinoma Mouse Model (CT26 cells)
This table details the boron concentration across various tissues at different time points in mice with adenocarcinoma, showing the peak tumor concentration at 1.5 hours and the subsequent clearance from tissues.
| Time After Injection | Tumor (µg/g) | Blood (µg/g) | Kidney (µg/g) | Tumor/Blood Ratio | Tumor/Normal Tissue Ratio |
|---|---|---|---|---|---|
| 1.5 h | 142.0 ± 4.41 | Data not specified | Maximum content among normal organs | 4.4 | 1.3 - 4.5 |
| 5.5 h | Therapeutic concentration maintained | Data not specified | Data not specified | 3.63 | 1.66 - 3.92 |
Data from a study on BALB/c mice with subcutaneous xenografts of mouse adenocarcinoma CT26. cyberleninka.ru The required therapeutic concentration in the tumor was reported to persist for up to 5.5 hours. cyberleninka.ru
These animal studies collectively underscore the promise of Boronophenylalanine as a tumor-targeting agent. The biodistribution data, particularly the favorable tumor-to-normal tissue concentration ratios, and the growing understanding of its accumulation mechanisms through transporters like LAT1, provide a strong rationale for its continued investigation and clinical use.
Future Directions and Emerging Research Avenues for Boronophenylalanine Hydrochloride
Exploration of Novel Analogues with Tailored Research Properties
The development of new boron-containing amino acid analogues is a primary focus of future research. The goal is to create compounds with improved tumor selectivity, higher boron content, and enhanced pharmacokinetic properties.
One promising area is the synthesis of analogues that can be utilized for both imaging and therapeutic purposes. For instance, trifluoroborate boronophenylalanine (BBPA), an analogue of BPA with a trifluoroborate group, has shown potential as a theranostic agent. researchgate.net When labeled with fluorine-18 (B77423) ([¹⁸F]BBPA), it allows for high-contrast tumor imaging via positron emission tomography (PET), which can then be used to predict the boron concentration for subsequent Boron Neutron Capture Therapy (BNCT). researchgate.net This dual functionality streamlines the research process and enhances the precision of the therapy.
Researchers are also investigating isomers of BPA, such as 3-boronophenylalanine (o-BPA) and 2-boronophenylalanine (m-BPA). mdpi.com While initial studies have shown lower tumor accumulation compared to the para-isomer, further modifications could lead to analogues with more favorable characteristics. mdpi.com Another approach involves the bioisosteric replacement of chemical groups within the BPA molecule to modify its properties. researchgate.net For example, introducing a trifluoroborate-containing amino acid like fluoroborontyrosine (FBY) could offer both imaging and therapeutic capabilities. researchgate.net
The synthesis of these novel analogues often involves complex multi-step processes. Key synthetic strategies include the introduction of a dihydroxyboryl substituent directly into the phenylalanine fragment, which allows for the use of commercially available enantiomeric amino acids and minimizes transformations of the ¹⁰B-enriched product. semanticscholar.org
Table 1: Examples of Novel Boronophenylalanine Analogues and Their Investigated Properties
| Analogue | Modification | Investigated Properties | Key Findings |
| Trifluoroborate boronophenylalanine (BBPA) | Replacement of the carboxyl group with a trifluoroborate group. researchgate.net | Theranostic agent for PET imaging and BNCT. researchgate.net | [¹⁸F]BBPA provides high-contrast tumor images and can predict boron concentration for BNCT. researchgate.net |
| 3-boronophenylalanine (o-BPA) | Isomer of BPA. mdpi.com | Tumor accumulation. mdpi.com | Showed lower boron accumulation in melanoma models compared to p-BPA. mdpi.com |
| 2-boronophenylalanine (m-BPA) | Isomer of BPA. mdpi.com | Tumor accumulation. mdpi.com | Showed lower boron accumulation in melanoma models compared to p-BPA. mdpi.com |
| Fluoroborontyrosine (FBY) | Trifluoroborate-containing amino acid. researchgate.net | Potential for imaging and therapeutic functionalities. researchgate.net | Considered a potential candidate for BNCT with dual capabilities. researchgate.net |
Advanced Delivery System Research for Precise Boron Localization
A significant challenge in the application of BPA is its limited water solubility and retention within tumor tissues. nih.gov To overcome these limitations, researchers are developing advanced delivery systems to ensure precise and efficient localization of boron.
Nanotechnology-based delivery systems are a major area of focus. researchgate.net Boronophenylalanine-containing polydopamine (B-PDA) nanoparticles, for example, have been fabricated to encapsulate BPA, enhancing its delivery for combined therapeutic approaches. researchgate.net These nanoparticles can improve the accumulation of boron in tumor sites. jkslms.or.kr Another strategy involves the use of liposomes to deliver boronated molecules, which can increase the intercellular boron concentration significantly. iiarjournals.org
Complexation of BPA with other molecules is also being explored to improve its solubility and uptake. The formation of a fructose (B13574) complex with BPA (BPA-F) has been a common practice to increase its solubility for intravenous administration. iiarjournals.orggoogle.com More recently, polyethylene (B3416737) glycol (PEG) has been investigated as an alternative to fructose. nih.gov PEG400-BPA complexes have demonstrated increased boron uptake in tumor cells and a better tumor-to-normal tissue ratio in preclinical studies. nih.gov
Furthermore, innovative formulation technologies, such as the use of ionic liquids, are being developed to create next-generation boron pharmaceuticals with improved properties. nih.gov These advanced delivery systems aim to increase the therapeutic efficacy of BPA while reducing the physical burden on the subject. nih.gov
Integration with Multimodal Research Techniques for Enhanced Understanding
The integration of BPA with various research techniques is crucial for a comprehensive understanding of its behavior and for optimizing its application. Multimodal approaches, combining imaging and therapeutic functionalities, are at the forefront of this research.
Radiolabeled analogues of BPA, such as those labeled with fluorine-18, are instrumental in this regard. nih.gov PET imaging with [¹⁸F]-labeled BPA derivatives allows for the non-invasive determination of BPA's pharmacokinetic parameters and can help predict the effectiveness of subsequent therapies. iiarjournals.org This theranostic approach, where the same or a very similar compound is used for both diagnosis and therapy, is a powerful tool for personalized medicine research. researchgate.net
Combining BNCT with other therapeutic modalities is another promising avenue. For instance, the immunogenic potential of the high-LET (Linear Energy Transfer) radiation produced during BNCT is of great interest. mdpi.com Researchers are investigating how BNCT can be synergized with immunomodulatory drugs to enhance anti-tumor responses. mdpi.com The development of boron-rich moieties combined with tumor-targeting molecules like peptides and antibodies could lead to new horizons in multimodal theranostic applications. nih.gov
Computational Design and Predictive Modeling for Boronophenylalanine Derivatives
Computational methods are increasingly being employed to accelerate the design and development of novel Boronophenylalanine derivatives. Molecular dynamics simulations and other computational tools can predict the properties and interactions of new analogues before they are synthesized in the lab, saving time and resources.
These computational approaches can be used to investigate the interactions between BPA derivatives and their biological targets, such as amino acid transporters. researchgate.net For example, simulations can help understand how modifications to the BPA structure affect its binding to transporters like L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. researchgate.netnih.gov
Predictive modeling can also be used to design boron-containing compounds with specific properties. For instance, computational studies have been used to design two-dimensional boron-containing materials as efficient metal-free electrocatalysts, demonstrating the power of this approach in materials science, which can be translated to drug design. nih.gov By understanding the structure-activity relationships through computational analysis, researchers can rationally design the next generation of boron delivery agents with optimized characteristics.
Elucidating Underexplored Biochemical Interactions and Pathways
A deeper understanding of the biochemical interactions and metabolic pathways of Boronophenylalanine is essential for maximizing its therapeutic potential. While it is known that BPA is primarily transported into cells by amino acid transporters, the nuances of these interactions are still being elucidated. nih.govmedchemexpress.com
Research has identified that BPA is transported by several transporters, including ATB(0,+), LAT1, and LAT2, each with different affinities. nih.gov The relative contribution of these transporters can vary depending on the concentration of BPA and the specific type of cancer cell. nih.gov For example, at lower concentrations, LAT1 is the major determinant of BPA uptake, while at higher concentrations, the contribution of ATB(0,+) becomes more significant. nih.gov
Further research is needed to explore how the expression of these transporters in different tumor types affects BPA uptake and to investigate other potential transport mechanisms. Understanding these biochemical pathways will enable the development of strategies to enhance the selective accumulation of BPA in tumor cells, for instance, by modulating the activity of specific transporters. It may also open up possibilities for targeting tumors that are currently less responsive to BPA-based therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
